molecular formula C26H28ClN3O5S B4086880 N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3,4-dimethoxy-N-phenylbenzenesulfonamide

N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3,4-dimethoxy-N-phenylbenzenesulfonamide

Cat. No.: B4086880
M. Wt: 530.0 g/mol
InChI Key: HZCQGMNAQANVRF-UHFFFAOYSA-N
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Description

N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3,4-dimethoxy-N-phenylbenzenesulfonamide is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group, an oxoethyl linker, and a benzenesulfonamide moiety with dimethoxy and phenyl substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3,4-dimethoxy-N-phenylbenzenesulfonamide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 3-chlorophenylamine with ethyl chloroacetate to form an intermediate, which is then cyclized with piperazine to yield 1-(3-chlorophenyl)piperazine.

    Introduction of the Oxoethyl Linker: The piperazine derivative is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to introduce the oxoethyl linker.

    Formation of the Benzenesulfonamide Moiety: The final step involves the reaction of the intermediate with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3,4-dimethoxy-N-phenylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the benzenesulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted piperazines or sulfonamides.

Scientific Research Applications

N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3,4-dimethoxy-N-phenylbenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biology: The compound is used in studies involving receptor binding and enzyme inhibition.

    Industry: It is explored for its potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3,4-dimethoxy-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and the benzenesulfonamide moiety are key functional groups that facilitate binding to these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3,4-dimethoxy-N-phenylbenzenesulfonamide
  • N-{2-[4-(3-bromophenyl)piperazin-1-yl]-2-oxoethyl}-3,4-dimethoxy-N-phenylbenzenesulfonamide

Uniqueness

N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3,4-dimethoxy-N-phenylbenzenesulfonamide is unique due to the specific substitution pattern on the piperazine ring and the presence of both dimethoxy and phenyl groups on the benzenesulfonamide moiety. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications.

Properties

IUPAC Name

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-3,4-dimethoxy-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClN3O5S/c1-34-24-12-11-23(18-25(24)35-2)36(32,33)30(21-8-4-3-5-9-21)19-26(31)29-15-13-28(14-16-29)22-10-6-7-20(27)17-22/h3-12,17-18H,13-16,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCQGMNAQANVRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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